molecular formula C7H8F2N2O2 B6164583 methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate CAS No. 1170853-82-3

methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6164583
CAS No.: 1170853-82-3
M. Wt: 190.1
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Description

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a compound of interest in various fields of chemistry and industry due to its unique structural features and reactivity. The presence of the difluoroethyl group and the pyrazole ring imparts distinct chemical properties, making it a valuable compound for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds, influencing its reactivity and binding affinity. The pyrazole ring can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the difluoroethyl group enhances its hydrogen-bonding ability, making it a valuable compound for various applications .

Biological Activity

Methyl 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl ester and a difluoroethyl substituent. The difluoroethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets. This unique structure contributes to its distinct chemical reactivity and biological properties compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The difluoroethyl group allows for enhanced hydrogen bonding capabilities, influencing binding affinities with various enzymes and receptors. Preliminary studies suggest that the compound may inhibit key enzymes involved in inflammatory pathways, leading to its observed anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A series of experiments were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antibacterial potential compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism Exploration
In another study, the anti-inflammatory effects of the compound were investigated using a carrageenan-induced paw edema model in rats. Administration of this compound resulted in a reduction of edema by approximately 60%, highlighting its potential as an anti-inflammatory agent.

Applications in Pharmaceuticals and Agriculture

Given its promising biological activities, this compound is being explored for various applications:

  • Pharmaceutical Development : The compound's ability to inhibit key enzymes involved in inflammation positions it as a candidate for developing new anti-inflammatory drugs.
  • Agricultural Use : Its antimicrobial properties suggest potential applications as an agrochemical for controlling plant pathogens .

Properties

CAS No.

1170853-82-3

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.1

Purity

95

Origin of Product

United States

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